molecular formula C29H40O5 B010187 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate CAS No. 107133-34-6

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Cat. No. B010187
CAS RN: 107133-34-6
M. Wt: 468.6 g/mol
InChI Key: SDWUPBPBMWMRLN-NSOVKSMOSA-N
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Description

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate, also known as EHPDB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Scientific Research Applications

Ferroelectric Liquid Crystal Displays (FLCDs)

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: is a ferroelectric liquid crystal, which is a crucial material for the development of FLCDs . These displays utilize the ferroelectric properties of the liquid crystal to achieve faster switching times and better display performance compared to traditional nematic-based LCDs. This compound’s ability to form smectic-C* phases, which are necessary for ferroelectric behavior, makes it valuable for high-resolution display technologies.

Optical Storage Devices

Due to its optical activity and phase transition properties, this compound can be used in optical storage devices. The high resolution X-ray diffraction studies of its smectic-C* phase suggest potential for high-density data storage applications . The compound’s ability to change its optical properties in response to electric fields can be harnessed for rewritable data storage media.

Non-Linear Optical (NLO) Materials

The epoxy group in 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate can participate in polymerization reactions to create cross-linked networks. These networks can exhibit non-linear optical properties, which are essential for applications like optical switching and modulation in telecommunications .

properties

IUPAC Name

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWUPBPBMWMRLN-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107133-34-6
Record name 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What distinct phases does EHPDB exhibit and how are they characterized?

A: EHPDB showcases several liquid crystal phases, including nematic (N), smectic A (SmA), smectic C (SmC), and a metastable S3 phase. [] These phases are distinguished by their varying degrees of molecular order and orientation. For instance, the SmC phase, a chiral tilted smectic phase, exhibits ferroelectric properties, meaning it possesses spontaneous electric polarization that can be switched by an electric field. [, ]

Q2: What molecular motions contribute to the dielectric properties of EHPDB?

A: Research using time-domain reflectometry reveals two primary relaxation processes in EHPDB. [, ] The high-frequency process, occurring around 2 GHz, is attributed to rapid internal molecular reorientations. Conversely, the low-frequency process, observed around 150 MHz, is linked to the hindered rotation of molecules around their long axis. This hindered rotation is significant as it contributes to the macroscopic polarization observed in the ferroelectric SmC* phase. [, ]

Q3: How do polymer networks influence the SmC* phase in EHPDB?

A: Studies employing high-resolution x-ray diffraction demonstrate that incorporating polymer networks into EHPDB influences the tilt angle within the SmC phase. [] Notably, polymerizing EHPDB within the SmC phase leads to a more pronounced decrease in tilt angle compared to polymerization in the isotropic phase. Furthermore, the presence of even trace amounts of polymer can alter the nature of the SmA-SmC transition from a weak first-order to a continuous transition. []

Q4: How can the dielectric properties of EHPDB be exploited in applications?

A: EHPDB's dielectric anisotropy, meaning the difference in its permittivity (ability to store electrical energy) along different directions, makes it valuable in liquid crystal displays (LCDs). [] By controlling the orientation of EHPDB molecules with electric fields, the intensity of light passing through the material can be modulated, forming the basis of LCD technology.

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